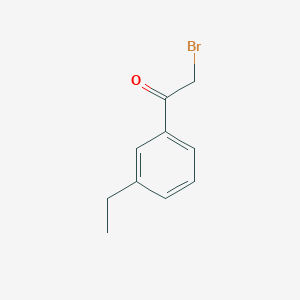

2-Bromo-1-(3-ethylphenyl)ethanone

Description

2-Bromo-1-(3-ethylphenyl)ethanone (CAS: 152074-06-1) is a brominated aromatic ketone characterized by a meta-substituted ethyl group on the phenyl ring. The ethyl substituent may influence electronic and steric properties, modulating reactivity in alkylation or nucleophilic substitution reactions, as seen in related compounds .

Properties

IUPAC Name |

2-bromo-1-(3-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTKCUQKZDFJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-1-(3-ethylphenyl)ethanone typically involves the bromination of 1-(3-ethylphenyl)ethanone. One common method includes the use of bromine in the presence of a solvent such as acetic acid or carbon tetrachloride . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or distillation . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Bromo-1-(3-ethylphenyl)ethanone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

2-Bromo-1-(3-ethylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-ethylphenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Halogen-Substituted Analogs

- 2-Bromo-1-(4-chlorophenyl)ethanone and 2-bromo-1-(2,4-dichlorophenyl)ethanone: These compounds, featuring electron-withdrawing chlorine substituents, exhibit enhanced electrophilicity at the ketone carbon, facilitating alkylation reactions. Microwave-assisted synthesis methods for such derivatives achieve high yields and reduced reaction times .

- However, this compound is noted as flammable and corrosive, highlighting safety considerations .

Hydroxy- and Methoxy-Substituted Analogs

- 2-Bromo-1-(4-hydroxyphenyl)ethanone (CAS: N/A): Synthesized via bromination of 4-hydroxyacetophenone with Br₂, this compound achieves a 64.7% yield and 90.2% purity . The hydroxyl group enables participation in hydrogen bonding, affecting crystallization behavior and solubility .

- 2-Bromo-1-(4-methoxyphenyl)ethanone (CAS: 2632-13-5): The methoxy group’s electron-donating nature stabilizes intermediates in nucleophilic aromatic substitution, making this derivative a versatile intermediate in organic synthesis .

Multi-Substituted Derivatives

- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5): With two methoxy groups, this compound exhibits a melting point of 81–83°C and a density of 1.422 g/cm³. It is synthesized via bromination of acetoveratrone in chloroform (84% yield) .

Physical and Chemical Properties

| Compound Name | CAS Number | Melting Point (°C) | Density (g/cm³) | Key Reactivity Features |

|---|---|---|---|---|

| 2-Bromo-1-(3-ethylphenyl)ethanone | 152074-06-1 | Not reported | Not reported | Ethyl group enhances steric hindrance |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Not available | Not reported | Not reported | Hydroxyl group enables hydrogen bonding |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2632-13-5 | Not reported | Not reported | Methoxy group stabilizes intermediates |

| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | 1835-02-5 | 81–83 | 1.422 | High solubility in dichloromethane and ether |

Biological Activity

2-Bromo-1-(3-ethylphenyl)ethanone, with the chemical formula C10H11BrO, is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C10H11BrO

- CAS Number : 152074-06-1

- Molecular Weight : 229.1 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an antimicrobial and anti-inflammatory agent. Research indicates that this compound may exhibit significant activity against various pathogens, including resistant strains of bacteria.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess notable antimicrobial properties. For instance, a study highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus and Enterococcus faecalis. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Enterococcus faecalis | Significant Activity | |

| Corynebacterium diphtheriae | Notable Activity |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial survival.

- Cytokine Modulation : It affects signaling pathways related to inflammation and immune response.

Studies suggest that the bromine atom in its structure plays a pivotal role in enhancing its reactivity with biological targets, leading to improved efficacy against pathogens.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comprehensive study assessed various derivatives of this compound for their antimicrobial properties. Results indicated that modifications to the ethyl group significantly enhanced activity against Gram-positive bacteria.

- Inflammation Model Study : In a model of acute inflammation, treatment with this compound resulted in a marked decrease in edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.